molecular formula C22H38NO5P B063609 Anandamide 0-phosphate CAS No. 183323-26-4

Anandamide 0-phosphate

Cat. No.: B063609
CAS No.: 183323-26-4
M. Wt: 427.5 g/mol
InChI Key: PZPHIQQEQWCEGG-DOFZRALJSA-N
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Description

Anandamide 0-phosphate (AOP) is a novel endocannabinoid derivative that has been studied in recent years for its potential therapeutic applications. It is a phosphorylated form of anandamide, an endogenous cannabinoid that is naturally produced in the human body. AOP has been found to have numerous biochemical and physiological effects that make it a promising candidate for the development of novel treatments for a variety of medical conditions.

Scientific Research Applications

  • Vascular Tone Regulation : Anandamide, along with sphingosine-1-phosphate (S1P), plays a role in regulating vascular tone in various vessels, including the coronary artery. This suggests potential applications in cardiovascular health and disease management (Mair et al., 2010).

  • Neurotransmitter Role : Anandamide functions as a natural ligand for cannabinoid receptors, implicating its role in neurotransmitter activity and potential influence on cognitive functions and psychiatric disorders (Devane et al., 1992).

  • Enzymatic Activity : The study of enzymes that hydrolyze and synthesize anandamide, such as amidohydrolase, has implications for understanding its metabolic pathways and the potential development of targeted pharmaceuticals (Ueda et al., 1995).

  • Generation of Anandamide : Research into the phospholipase D enzyme that generates anandamide and its congeners offers insights into the physiological significance of these lipid molecules (Okamoto et al., 2004).

  • Influence on Neuronal Functions : Anandamide affects protein tyrosine phosphorylation in neurons, suggesting its potential role in neurotrophic effects and synaptic plasticity (Derkinderen et al., 1996).

  • Endocannabinoid System Role : Anandamide's formation and inactivation in central neurons contribute to our understanding of the endocannabinoid system and its signaling mechanisms (Di Marzo et al., 1994).

  • Appetite and Cognitive Function : Anandamide's effects on food intake and cognitive function, as well as its interaction with neurotransmitters and hormonal systems, have implications for treating conditions such as cachexia and mood disorders associated with dieting (Hao et al., 2000).

  • Cannabinoid Receptor Agonist : Anandamide acts as a cannabinoid receptor agonist, influencing a range of physiological responses including pain perception, body temperature regulation, and mood states (Fride & Mechoulam, 1993).

  • Anxiety Modulation : Anandamide's role in modulating emotional states suggests potential therapeutic applications for anxiety and related disorders (Kathuria et al., 2003).

  • Cytochrome P450 Monooxygenases Interaction : Anandamide's oxidation by cytochrome P450 monooxygenases is important for understanding its physiological roles and the implications for pharmacological targeting of the endocannabinoid system (Snider et al., 2010).

Future Directions

Anandamide is being explored for its role in diabetic neuropathy/neuropathy, as cannabinoids as well as exogenous or endogenous Anandamide, demonstrate broad-spectrum antinociceptive properties in a model of painful diabetic neuropathy . This is mediated through peripheral activation of both cannabinoid receptors, i.e., CB1 and CB2 .

Biochemical Analysis

Biochemical Properties

AEA-P is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The resulting G-protein signaling initiates a number of biological pathways .

Cellular Effects

It’s parent compound, anandamide, is known to be involved in sleeping and eating patterns as well as pleasure enhancement and pain relief . It also promotes endothelial cell proliferation and network-formation .

Molecular Mechanism

Anandamide, from which AEA-P is derived, activates both CB1 in the central nervous system, CB2 in the peripheral tissues, including immune cells, and TRPV1, a non-selective cation channel ubiquitously expressed in all tissues .

Temporal Effects in Laboratory Settings

Studies on anandamide have shown that it can have significant effects on neurobehavioral outcomes and EEG irregularities in chronic sleep deprivation models .

Dosage Effects in Animal Models

Studies on anandamide have shown that it can have significant effects on neurobehavioral outcomes and EEG irregularities in chronic sleep deprivation models .

Metabolic Pathways

Anandamide, from which AEA-P is derived, is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine .

Transport and Distribution

Anandamide, from which AEA-P is derived, is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine .

Subcellular Localization

Anandamide, from which AEA-P is derived, is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine .

Properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPHIQQEQWCEGG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347695
Record name Anandamide 0-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183323-26-4
Record name Anandamide 0-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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